molecular formula C5H7ClN2O B1523857 5-Chloro-3-(propan-2-yl)-1,2,4-oxadiazole CAS No. 1188446-92-5

5-Chloro-3-(propan-2-yl)-1,2,4-oxadiazole

Cat. No.: B1523857
CAS No.: 1188446-92-5
M. Wt: 146.57 g/mol
InChI Key: FBIASHIOEXPRSD-UHFFFAOYSA-N
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Description

5-Chloro-3-(propan-2-yl)-1,2,4-oxadiazole (CAS 1188446-92-5) is a chemical compound with the molecular formula C 5 H 7 ClN 2 O and a molecular weight of 146.58 g/mol . This organochlorine compound features a 1,2,4-oxadiazole heterocycle, a class known to function as ester and amide bioisosteres, which is valuable in medicinal chemistry and agrochemical research for modulating the properties of lead compounds . The 1,2,4-oxadiazole scaffold is present in compounds with diverse biological activities. Scientific literature indicates that derivatives of this heterocycle have been explored as inhibitors of essential enzymes, such as bacterial DNA gyrase and insect 3-hydroxykynurenine transaminase (HKT) . Specifically, inhibiting HKT in mosquitoes like Aedes aegypti can lead to the accumulation of the toxic metabolite 3-hydroxykynurenine, suggesting a potential application for this class of compounds in developing novel vector control agents . This product is provided for research and development purposes. Please refer to the product's Safety Data Sheet (SDS) for safe handling procedures. Note that this product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-3-propan-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIASHIOEXPRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188446-92-5
Record name 5-chloro-3-(propan-2-yl)-1,2,4-oxadiazole
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Preparation Methods

Starting Materials

  • 4-chloro-N′-hydroxybenzene-1-carboximidamide (amidoxime derivative)
  • [5-methyl-2-(propan-2-yl)phenoxy]acetic acid (carboxylic acid derivative)
  • Carbonyldiimidazole (CDI) as a coupling agent
  • Acetonitrile as solvent

Reaction Conditions and Procedure

  • Carbonyldiimidazole (CDI) is added to a solution of the carboxylic acid derivative in acetonitrile to activate the acid.
  • The amidoxime derivative is then added to the reaction mixture with stirring.
  • The reaction proceeds at ambient temperature until completion, leading to the formation of the 1,2,4-oxadiazole ring via cyclodehydration.
  • The product precipitates out and is isolated by filtration and purification.

Reaction Scheme

$$
\text{Amidoxime} + \text{Carboxylic acid derivative} \xrightarrow[\text{Acetonitrile}]{\text{CDI}} \text{this compound derivative}
$$

This method yields the target compound in satisfactory yields and purity suitable for further biological evaluation.

Comparative Analysis of Preparation Methods

Method Starting Materials Catalyst/Agent Solvent Reaction Conditions Yield Range Notes
Amidoxime + Carboxylic acid + CDI Amidoxime, carboxylic acid Carbonyldiimidazole (CDI) Acetonitrile Ambient temperature Moderate to high Efficient, mild conditions, good yields
Amidoxime + Carboxylic acid esters Amidoxime, methyl/ethyl esters NaOH/DMSO (superbase) DMSO Room temperature, 4–24 h 11–90% One-pot, moderate to long reaction times
1,3-Dipolar cycloaddition Nitrile oxide, nitrile Pt(IV) catalyst Various Mild conditions Low to moderate Expensive catalyst, poor solubility
Photoredox catalysis Disubstituted azirines, nitrosoarenes Organic dye (photoredox) Green solvents Visible light irradiation 35–50% Green chemistry, moderate yields
Mechanochemistry (emerging) Solid-state reagents Mechanical energy (grinding) Minimal/no solvent Ambient temperature Quantitative (potential) Environmentally friendly, underexplored

Research Findings and Notes

  • The amidoxime and carboxylic acid derivative cyclization using CDI in acetonitrile is a robust method for synthesizing 1,2,4-oxadiazole derivatives with functional groups such as chloro and isopropyl, providing good yields and product purity.
  • The presence of substituents like chloro at position 5 and isopropyl at position 3 can be controlled by selecting appropriate starting materials (substituted amidoximes and carboxylic acids).
  • Alternative methods like superbase-mediated one-pot synthesis offer a solvent system with strong bases but require longer reaction times.
  • Photoredox and mechanochemical methods represent promising green chemistry approaches but currently face limitations in yield and scope for this class of compounds.
  • Purification is generally straightforward in the CDI-mediated method due to precipitation of the product, minimizing the need for extensive chromatographic steps.

Summary Table of Key Preparation Method for this compound

Step Reagents / Conditions Outcome
1 Dissolve [5-methyl-2-(propan-2-yl)phenoxy]acetic acid in acetonitrile Ready solution for activation
2 Add carbonyldiimidazole (CDI) Activation of carboxylic acid
3 Add 4-chloro-N′-hydroxybenzene-1-carboximidamide (amidoxime) Cyclization to form oxadiazole ring
4 Stir at ambient temperature until reaction completion Precipitation of product
5 Isolate by filtration and purify Obtain this compound derivative

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(propan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-oxadiazole derivative, while oxidation might produce a nitro-oxadiazole.

Scientific Research Applications

Pharmacological Properties

The compound 5-Chloro-3-(propan-2-yl)-1,2,4-oxadiazole exhibits a range of biological activities:

1. Antimicrobial Activity

  • Various derivatives of 1,2,4-oxadiazoles have shown significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against strains of Staphylococcus aureus and Escherichia coli, exhibiting minimum inhibitory concentrations (MICs) that are comparable to established antibiotics like chloramphenicol .

2. Anticancer Activity

  • Research indicates that 1,2,4-oxadiazole derivatives can act as potent anticancer agents. For example, certain derivatives have been identified as apoptosis inducers in cancer cell lines, showing IC50 values in the low micromolar range against various types of cancer cells, including breast and colon cancer . Notably, the introduction of specific substituents on the oxadiazole ring can enhance anticancer activity significantly.

3. Anti-inflammatory and Analgesic Effects

  • Compounds derived from 1,2,4-oxadiazoles have also been evaluated for their anti-inflammatory properties. In vivo studies demonstrated that these compounds could reduce paw swelling in rat models effectively . Some derivatives showed analgesic effects comparable to acetylsalicylic acid, indicating their potential use in pain management therapies.

Case Studies

Several case studies illustrate the effectiveness and versatility of this compound in various applications:

Study Focus Findings
Kashaw et al. (2018)Anticonvulsant ActivityNew derivatives showed significant anticonvulsant activity across multiple models (MES, scPTZ) .
Maftei et al. (2020)Anticancer PotentialDiscovery of 3,5-diarylsubstituted derivatives as apoptosis inducers with notable cytotoxicity against cancer cell lines .
Kumar et al. (2019)Antitumor ActivitySynthesized bis-1,2,4-oxadiazole-fused-benzothiazole derivatives exhibited moderate activity against various cancer cell lines .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(propan-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby disrupting cellular processes. The molecular targets and pathways involved can vary but often include key proteins in metabolic or signaling pathways.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Structural and Physicochemical Properties

The following table compares structural features and molecular properties of 5-chloro-3-(propan-2-yl)-1,2,4-oxadiazole with three analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 3 and 5) Key Structural Features
This compound C₆H₈ClN₂O 159.60 5-Cl, 3-isopropyl Compact, lipophilic
5-Chloro-3-(oxan-4-yl)-1,2,4-oxadiazole C₇H₉ClN₂O₂ 188.62 5-Cl, 3-tetrahydropyranyl Increased polarity due to ether oxygen
5-Chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole C₁₀H₉ClN₂O₃ 240.65 5-Cl, 3-(3,5-dimethoxyphenyl) Extended conjugation, electron-donating methoxy groups
5-(1-Chloro-2-methylpropan-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole C₁₃H₁₅ClN₂O 250.73 5-(chloro-2-methylpropane), 3-(p-tolyl) Bulky substituents, enhanced steric hindrance

Key Observations :

  • Steric Effects : Bulky substituents, such as the p-tolyl group in , may hinder enzymatic degradation but reduce binding affinity to compact active sites .
Antitumor Activity
  • 3,5-Diaryl-1,2,4-oxadiazoles (e.g., derivatives with 2-chlorophenyl groups) demonstrate significant antitumor activity, reducing tumor weight and increasing survival in murine models .
Antimicrobial and Antiviral Activity
  • 1,2,4-Oxadiazoles with thiadiazole or isoxazole replacements () show comparable antiviral activity to the parent scaffold, indicating the core structure acts as a non-critical linker.
  • 5-(Chloromethyl)-3-substituted derivatives () are used as intermediates in synthesizing antimicrobial agents, leveraging the reactive chloromethyl group for further functionalization .
Enzyme Inhibition
  • Nitrocatechol-substituted 1,2,4-oxadiazoles (e.g., BIA 9-1067 in ) are potent COMT inhibitors, with substituents like pyridine N-oxide enhancing duration of action and reducing toxicity compared to tolcapone .

Challenges :

  • Sterically hindered derivatives (e.g., ) require longer reaction times or elevated temperatures.
  • Chloromethyl derivatives () are moisture-sensitive, necessitating anhydrous conditions .

Stability and Reactivity

  • Thermal Stability : Derivatives with electron-withdrawing groups (e.g., Cl in the target compound) exhibit higher thermal stability compared to electron-donating substituents (e.g., methoxy groups) .
  • Hydrolytic Sensitivity : The 1,2,4-oxadiazole ring in undergoes Boulton-Katritzky rearrangement to spiropyrazolinium compounds under humid conditions, a reaction influenced by substituent electronics .

Biological Activity

5-Chloro-3-(propan-2-yl)-1,2,4-oxadiazole is a member of the 1,2,4-oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The unique structural features of 1,2,4-oxadiazoles contribute to their bioisosteric properties and potential as drug candidates.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of appropriate hydrazones with carbonyl compounds. The presence of the chloro group and the isopropyl moiety enhances its lipophilicity and biological activity.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of 1,2,4-oxadiazoles have shown significant cytotoxicity against various cancer cell lines. In one study, the compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including human colon adenocarcinoma (HT-29) and ovarian adenocarcinoma (OVXF 899) . Further modifications led to derivatives with enhanced potency; for example, a derivative showed IC50 values of 2.76 µM against OVXF 899 .

CompoundCell LineIC50 (µM)
This compoundHT-2992.4
Derivative 1OVXF 8992.76
Derivative 2PXF 17529.27

2. Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored extensively. Compounds containing the oxadiazole ring have demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds range from 64 to 256 mg/mL . The presence of substituents such as halogens can enhance this activity significantly.

3. Anti-inflammatory Activity

Research indicates that oxadiazole derivatives possess anti-inflammatory properties by inhibiting cyclooxygenases (COX) and lipoxygenases (LOX). Compounds have been shown to reduce inflammation in vitro and in vivo models by modulating pathways associated with inflammatory responses .

4. Anticonvulsant Activity

In addition to anticancer and antimicrobial activities, some oxadiazole derivatives exhibit anticonvulsant effects in various animal models. The introduction of specific substituents has been linked to increased efficacy in preventing seizures .

Case Studies

Several studies illustrate the diverse applications of oxadiazole derivatives:

  • Anticancer Screening : A series of oxadiazole derivatives were screened by the National Cancer Institute against multiple cancer cell lines. Notably, compounds showed promising results with growth inhibition percentages exceeding 90% in certain cases .
  • Mechanism-Based Approaches : Research into the mechanisms by which these compounds exert their effects has revealed interactions with key biological targets such as protein kinases and receptors involved in cell proliferation and survival .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-3-(propan-2-yl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of amidoximes with acyl chlorides. A typical protocol involves reacting 3-(propan-2-yl)amidoxime with chlorocarbonyl reagents in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux (80–100°C) for 6–12 hours. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amidoxime to acyl chloride) and anhydrous conditions to minimize hydrolysis side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming substituent positions. The chloro group at C5 and isopropyl at C3 generate distinct splitting patterns (e.g., deshielding at ~160–165 ppm for C5 in 13^{13}C NMR) .
  • IR : Stretching vibrations for C-Cl (550–650 cm1^{-1}) and oxadiazole ring (C=N at ~1540 cm1^{-1}) are diagnostic .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and packing behavior, as demonstrated for analogous 1,2,4-oxadiazoles (e.g., 5-methyl derivatives) .

Q. How does the compound’s stability vary under thermal or acidic/basic conditions?

  • Methodological Answer : Thermal stability can be assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Oxadiazoles generally exhibit decomposition temperatures >200°C, but chlorine substitution may lower stability due to potential C-Cl bond cleavage. Acidic conditions (pH <3) risk ring-opening hydrolysis, while basic media (pH >10) may degrade the isopropyl substituent. Stability studies should include accelerated aging tests (40–60°C, 75% humidity) with HPLC monitoring .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

  • Methodological Answer :

  • Chloro Substituent : Enhances electrophilicity, improving interactions with biological targets (e.g., enzyme active sites). Replacements with electron-withdrawing groups (e.g., nitro) may increase potency but reduce solubility .
  • Isopropyl Group : Bulky substituents at C3 can modulate lipophilicity and membrane permeability. Comparative studies with tert-butyl or aryl analogs (e.g., 3-phenyl derivatives) reveal trade-offs between bioavailability and steric hindrance .
  • Table 1 : SAR Trends in Analogous Oxadiazoles
Substituent (C3)Bioactivity (IC50_{50})Solubility (logP)
Isopropyl12 µM (Anticancer)2.8
Phenyl8 µM (Antimicrobial)3.5
tert-Butyl25 µM (Anti-inflammatory)3.1
Data derived from

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian 09) optimize geometry and evaluate frontier molecular orbitals (HOMO/LUMO). Molecular docking (AutoDock Vina) against targets like TIP47 or GSK-3β identifies binding modes. For example, the chloro group’s electrostatic potential maps correlate with nucleophilic attack susceptibility, while the oxadiazole ring’s planarity influences π-π stacking in protein pockets .

Q. What multi-step synthetic strategies enable functionalization of the oxadiazole core for diverse applications?

  • Methodological Answer :

  • Step 1 : Introduce reactive handles (e.g., aminomethyl or carboxylic acid) via post-cyclization modifications. For example, Pd-catalyzed cross-coupling at C5 (Suzuki-Miyaura) with aryl boronic acids .
  • Step 2 : Link to bioactive moieties (e.g., sulfonamides or pyridyl groups) using EDC/NHS coupling. Monitor regioselectivity via 15^{15}N NMR .

Q. What are the challenges in scaling up synthesis while maintaining purity for in vivo studies?

  • Methodological Answer : Key issues include controlling exothermic reactions during cyclization and minimizing halogenated byproducts. Continuous flow reactors improve heat dissipation and reproducibility. Purification via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity. Stability-indicating assays (e.g., LC-MS) are mandatory for preclinical batches .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-(propan-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
5-Chloro-3-(propan-2-yl)-1,2,4-oxadiazole

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